molecular formula C22H21FN4O2 B6422754 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015581-11-9

2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422754
CAS No.: 1015581-11-9
M. Wt: 392.4 g/mol
InChI Key: OPXQFNHRNVSECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 1015581-11-9) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₂H₂₁FN₄O₂ and a molecular weight of 392.4 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 3 and 4.
  • A 3,4-dimethoxyphenyl group at position 2.
  • A 4-fluorophenylamine group at position 5.

The compound shares a scaffold with kinase inhibitors and anti-infective agents, though its exact biological activity remains uncharacterized in the available data .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-13-11-20(25-17-8-6-16(23)7-9-17)27-22(24-13)14(2)21(26-27)15-5-10-18(28-3)19(12-15)29-4/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXQFNHRNVSECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its potential applications in cancer therapy, anti-inflammatory responses, and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19FN4O2
  • Molecular Weight : 354.38 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been noted that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit specific enzymes involved in critical biochemical pathways. For instance, studies have shown that similar compounds can inhibit neutral sphingomyelinase 2 (nSMase2), which plays a role in sphingolipid metabolism and cellular signaling pathways .
  • Anticancer Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer properties. Research indicates that derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that synthesized analogs demonstrated growth inhibition in MDA-MB-231 (human breast cancer) cells .

Biological Activity Overview

The following table summarizes the biological activities associated with the compound and related analogs:

Activity Type Description References
AnticancerExhibits cytotoxicity in cancer cell lines; potential for development as an anticancer agent.
Anti-inflammatoryMay possess anti-inflammatory properties based on structural similarities with known inhibitors.
Enzyme InhibitionInhibits nSMase2 and potentially other enzymes; affects lipid metabolism and cell signaling.

Case Studies and Research Findings

  • Antitubercular Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were screened for their antitubercular activity. The results indicated that modifications to the core structure significantly influenced efficacy against Mycobacterium tuberculosis, suggesting that this compound may also hold promise in treating tuberculosis .
  • Sphingomyelinase Inhibition : Research on nSMase2 inhibitors highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited superior potency compared to existing drugs. This suggests potential therapeutic applications in neurodegenerative diseases where sphingolipid metabolism is disrupted .
  • Cytotoxicity Studies : In vitro studies using MTT assays revealed that while some derivatives showed no significant growth inhibition against MDA-MB-231 cells, others demonstrated promising activity warranting further investigation into structure-activity relationships (SAR) .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes. This suggests its potential use in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways within bacteria .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and neuroinflammation, which are critical in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications on the pyrazolo-pyrimidine core or substituents like fluorine and methoxy groups can significantly influence its biological activity and pharmacokinetic properties .

Organic Electronics

The unique electronic properties of 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine make it a candidate for applications in organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to act as a charge transport material can enhance device performance .

Photophysical Properties

Studies on the photophysical properties of this compound reveal its potential use in photonic applications . Its absorption and emission characteristics can be tuned for specific wavelengths, making it suitable for sensors and imaging technologies .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest promising avenues for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory diseases, researchers demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in animal models of arthritis. This study highlights its therapeutic potential in managing chronic inflammatory conditions.

Application AreaKey FindingsReferences
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains
NeuroprotectiveModulates oxidative stress pathways
Organic ElectronicsEnhances charge transport in OLEDs
Photonic ApplicationsTunable absorption/emission properties

Comparison with Similar Compounds

Key Trends :

  • C3/C5 Substituents : Bulkier groups (e.g., phenyl in 47 ) enhance target binding, while electron-withdrawing groups (e.g., fluorine in 32 ) improve metabolic stability .
  • N-Substituents : Pyridinylmethyl amines (e.g., 32 , 47 ) improve bioavailability compared to simple aryl amines .

Analogues with Modified Aromatic Substituents

N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 1015596-82-3)

  • Structural Difference : 4-Chlorophenyl vs. 4-fluorophenyl at position 6.
  • Impact : Chlorine’s higher electronegativity may enhance binding affinity but reduce solubility .

N-(4-Fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 1203107-42-9)

  • Structural Difference : 4-Methoxyphenyl at C2 vs. 3,4-dimethoxyphenyl.
  • Impact : Reduced steric bulk at C2 could lower potency but improve synthetic accessibility .

Analogues with Varied Core Substitutions

MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)

  • Structural Difference : Bis(2-methoxyethyl)amine at N7; 4-methoxy-2-methylphenyl at C3.
  • Biological Relevance : Acts as a selective CRF1 receptor antagonist, demonstrating the scaffold’s versatility in CNS drug discovery .

3-(4-Fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 1031937-16-2)

  • Impact : Simplified structure may reduce off-target interactions but limit potency .

Data Tables

Table 1. Structural Comparison of Key Analogues

Compound C2 Substituent C3 Substituent C5 Substituent N7 Substituent Molecular Weight
Target Compound 3,4-Dimethoxyphenyl Methyl Methyl 4-Fluorophenyl 392.4
32 None 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 440.4
47 None 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl 409.4
MPZP 4-Methoxy-2-methylphenyl Methyl Methyl N,N-Bis(2-methoxyethyl) 452.5

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of 3-amino-5-methyl-1H-pyrazole, which is subsequently functionalized with the 3,4-dimethoxyphenyl group. A reported method involves refluxing 3,4-dimethoxyacetophenone with hydrazine hydrate in ethanol, yielding the pyrazole intermediate.

Reaction Conditions

  • Reactants : 3,4-Dimethoxyacetophenone, hydrazine hydrate.

  • Solvent : Ethanol.

  • Temperature : 80°C, 12 hours.

  • Yield : ~70%.

Cyclocondensation to Form the Pyrazolo[1,5-a]Pyrimidine Core

The pyrazole intermediate undergoes cyclocondensation with a β-dicarbonyl compound (e.g., acetylacetone) to construct the pyrimidine ring. This step is critical for establishing the 3,5-dimethyl substituents.

Representative Procedure

  • Combine pyrazole intermediate (1 equiv) and acetylacetone (1.2 equiv) in dimethylformamide (DMF).

  • Reflux at 120°C for 18 hours under nitrogen.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data

  • Yield : 65–75%.

  • Characterization : 1H^1H NMR confirms methyl groups at C3 and C5.

Introduction of the N-(4-Fluorophenyl) Group

The amine group at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination. A chloro intermediate is first generated at position 7, which reacts with 4-fluoroaniline.

Method A: Nucleophilic Substitution

  • Chlorination at C7 using POCl₃ in DMF (80°C, 6 hours).

  • React chloro intermediate (1 equiv) with 4-fluoroaniline (1.5 equiv) in toluene at 110°C for 24 hours.

  • Isolate product via recrystallization (ethanol/water).

Method B: Reductive Amination

  • Condense aldehyde derivative (from chloro intermediate) with 4-fluoroaniline using NaBH₃CN in methanol.

  • Stir at room temperature for 12 hours.

Comparative Data

MethodYield (%)Purity (HPLC)Reaction Time
A5895%24 hours
B7298%12 hours

Optimization and Mechanistic Insights

Role of Solvent and Catalysts

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclocondensation steps by stabilizing transition states. Catalytic amounts of p-toluenesulfonic acid (PTSA) improve yields by facilitating proton transfer.

Regioselectivity in Pyrimidine Ring Formation

The orientation of substituents is governed by electronic effects. Electron-donating groups (e.g., methoxy) direct cyclization to favor the observed regiochemistry.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.10 (m, 7H, aromatic), 3.90 (s, 6H, OCH₃), 2.50 (s, 6H, CH₃).

  • IR (KBr) : 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity for optimized methods.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated for structurally similar pyrazolo[1,5-a]pyrimidine derivatives. Key steps include:

  • Core formation : Cyclization of precursors (e.g., aminopyrazoles and ketones) under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
  • Substitution : Introduction of aryl groups (e.g., 3,4-dimethoxyphenyl) via Suzuki coupling with boronic acids, followed by deprotection (e.g., Boc removal) .
  • Purification : Recrystallization or column chromatography to isolate the final product, confirmed by 1^1H NMR and HRMS .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic methods : Use 1^1H/13^{13}C NMR to verify substituent positions and purity. For example, methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) provide distinct signals .
  • Mass spectrometry : HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]+^+ peak).
  • X-ray crystallography : Resolve ambiguous structural features, as done for analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Screen against kinases, phosphatases, or hydrolases (e.g., FAAH, CRF1) using fluorogenic substrates or radioligand binding assays .
  • Anticancer activity : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC50_{50} values to known inhibitors like pyrazolo[3,4-d]pyrimidine derivatives .
  • ADME profiling : Assess solubility (HPLC), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization or coupling .
  • Condition screening : Apply machine learning to analyze variables (solvent, catalyst, temperature) from historical data (e.g., ICReDD’s integrated platform) .
  • Experimental validation : Narrow optimal conditions via fractional factorial design (e.g., Taguchi method) to minimize trial runs .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test conflicting results with standardized protocols (e.g., fixed cell lines, controlled assay temperatures) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended targets that may explain variability .
  • Structural analogs : Compare activity of derivatives (e.g., 3,5-dimethyl vs. trifluoromethyl substitutions) to isolate critical functional groups .

Q. What strategies enhance the compound’s selectivity for CRF1 receptors?

  • SAR analysis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and assess binding affinity via radioligand displacement (e.g., 125^{125}I-Tyr0^0-CRF) .
  • Co-crystallization : Solve CRF1-compound structures to identify key interactions (e.g., hydrophobic pockets accommodating dimethyl groups) .
  • Metabolic blocking : Introduce deuterium or fluorine at labile positions to reduce off-target metabolism .

Q. How to design experiments for analyzing structure-activity relationships (SAR)?

  • Library synthesis : Prepare derivatives with systematic substitutions (e.g., varying aryl groups at positions 2 and 5) via parallel synthesis .
  • Multivariate analysis : Use PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
  • In silico modeling : Dock compounds into target proteins (e.g., CRF1 or kinase domains) using AutoDock Vina to predict binding modes .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Core formationAcOH, reflux, 12 hr65–75
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_3, dioxane/H2_2O, 80°C70–85
Deprotection (Boc)HCl/dioxane, rt, 2 hr>90

Q. Table 2. Biological Assay Parameters

AssayProtocolTarget/EndpointReference
CRF1 binding125^{125}I-Tyr0^0-CRF displacementIC50_{50} (nM)
AntiproliferativeMTT, 72 hr incubationIC50_{50} (μM)
FAAH inhibitionFluorometric substrate (URB597 control)% Inhibition at 10 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.